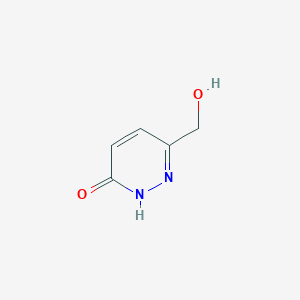6-(hydroxymethyl)pyridazin-3-ol
CAS No.: 1248565-70-9
Cat. No.: VC4330328
Molecular Formula: C5H6N2O2
Molecular Weight: 126.115
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1248565-70-9 |
|---|---|
| Molecular Formula | C5H6N2O2 |
| Molecular Weight | 126.115 |
| IUPAC Name | 3-(hydroxymethyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) |
| Standard InChI Key | IEOFTFPMEIUHKA-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NN=C1CO |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure consists of a six-membered pyridazine ring (a diazine with two adjacent nitrogen atoms) with functional groups at specific positions:
-
Hydroxymethyl group (-CHOH): Attached to the 6-position of the ring.
-
Hydroxyl group (-OH): Located at the 3-position.
The presence of these groups confers both hydrophilic and reactive properties, enabling participation in hydrogen bonding and nucleophilic reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 126.11 g/mol | PubChem |
| SMILES | C1=CC(=O)NN=C1CO | PubChem |
| InChIKey | IEOFTFPMEIUHKA-UHFFFAOYSA-N | PubChem |
| ChEMBL ID | CHEMBL1269219 | PubChem |
Tautomerism and Electronic Effects
The hydroxyl group at the 3-position enables tautomerism, where the compound can interconvert between the keto () and enol () forms. This property influences its reactivity and interaction with biological targets . Computational studies suggest that the keto form is thermodynamically favored in aqueous environments .
Synthesis and Preparation
Industrial Production Challenges
Large-scale synthesis faces hurdles such as:
-
Purification Complexity: Separation from byproducts like dimethylol derivatives.
-
Stability Issues: The hydroxymethyl group’s susceptibility to oxidation necessitates inert atmospheres during processing .
Chemical Reactivity
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form a carboxylic acid derivative. For example, using potassium permanganate () in acidic conditions yields 6-carboxypyridazin-3-ol :
Nucleophilic Substitution
The hydroxyl group at the 3-position participates in substitutions. Reaction with thionyl chloride () converts it to a chloropyridazine derivative, a precursor for further functionalization .
Biological Activity and Applications
Table 2: Hypothesized Biological Targets
| Target Class | Potential Role | Mechanism |
|---|---|---|
| Tyrosine Kinases | Cell signaling modulation | Competitive ATP binding |
| Antioxidant Enzymes | Oxidative stress reduction | Free radical scavenging |
Material Science Applications
The compound’s dual functional groups make it a candidate for:
-
Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridazine as a ligand.
-
Crosslinking Agents: In polymer chemistry due to reactive hydroxyl groups.
Comparison with Analogous Compounds
6-(Hydroxymethyl)pyridin-3-ol vs. Pyridazine Derivatives
-
Electronic Effects: Pyridazine’s two nitrogen atoms increase electron deficiency compared to pyridine, altering reactivity.
-
Bioavailability: The pyridazine ring’s polarity enhances water solubility relative to benzene derivatives .
Future Research Directions
-
Elucidate Biological Mechanisms: Detailed kinase inhibition assays and in vivo toxicity studies.
-
Optimize Synthesis: Development of one-pot methods to improve yield and scalability.
-
Explore Catalytic Applications: Use as a ligand in asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume